Quantitative Mass Spectrometric Resolution of 17a-Hydroxypregnenolone-d3 vs. Unlabeled Analyte
17a-Hydroxypregnenolone-d3 provides a definitive mass spectrometric separation from the unlabeled 17a-hydroxypregnenolone analyte. The deuterium label at the C-21 position (21,21,21-d3) results in a +3 Da mass shift for the molecular ion [1]. In a validated GC-MS method, this enabled selective ion monitoring (SIM) of m/z 467.0 for the unlabeled analyte and m/z 471.0 for the deuterated internal standard [2]. This distinct mass difference is the cornerstone of accurate quantification, eliminating signal overlap and interference.
| Evidence Dimension | Mass-to-charge ratio (m/z) for quantification |
|---|---|
| Target Compound Data | m/z 471.0 (as heptafluorobutyrate derivative in GC-MS) |
| Comparator Or Baseline | Unlabeled 17a-hydroxypregnenolone: m/z 467.0 (as heptafluorobutyrate derivative in GC-MS) |
| Quantified Difference | Δ m/z = +4 Da (+3 Da from the 3 deuterium atoms plus an additional 1 Da from the derivatization agent fragmentation pattern relevant to the monitored ion) |
| Conditions | Gas chromatography-mass spectrometry (GC-MS) with selected ion monitoring (SIM) after derivatization with heptafluorobutyric anhydride (HFBA). |
Why This Matters
This quantifiable mass shift is the absolute requirement for accurate isotope dilution mass spectrometry, as it allows the detector to distinguish the internal standard signal from the target analyte signal without any cross-interference.
- [1] Higashi, T., et al. (2008). Simultaneous determination of 17α-hydroxypregnenolone and 17α-hydroxyprogesterone in dried blood spots from low birth weight infants using LC–MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 48(1), 177-182. View Source
- [2] Wudy, S. A., et al. (2001). Determination of 17α-hydroxypregnenolone in human plasma by routine isotope dilution mass spectrometry using benchtop gas chromatography-mass selective detection. Steroids, 66(10), 759-762. View Source
